tert-butyl 3-(bromomethyl)-3-methylpyrrolidine-1-carboxylate
Description
tert-Butyl 3-(bromomethyl)-3-methylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a bromomethyl group and a methyl substituent at the 3-position of the ring, along with a tert-butyl carbamate (Boc) protecting group at the 1-position. This structure renders it a versatile intermediate in organic synthesis, particularly for alkylation reactions, where the bromomethyl group acts as a leaving site. The Boc group enhances stability under basic conditions while allowing selective deprotection under acidic conditions. Its molecular weight, stereochemical configuration (if chiral), and reactivity profile make it valuable in pharmaceutical and materials chemistry .
Properties
CAS No. |
1858121-36-4 |
|---|---|
Molecular Formula |
C11H20BrNO2 |
Molecular Weight |
278.19 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-8H2,1-4H3 |
InChI Key |
MEYJFBPZHPIMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
The most widely employed method for introducing the bromomethyl group involves radical bromination of tert-butyl 3-methylpyrrolidine-1-carboxylate. This reaction utilizes N-bromosuccinimide (NBS) under radical initiation conditions.
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄)
-
Initiator: Azobisisobutyronitrile (AIBN) (1–2 mol%)
-
Temperature: 60–80°C under reflux
-
Reaction Time: 12–24 hours
Mechanistic Insights:
The reaction proceeds via a radical chain mechanism. AIBN generates radicals upon thermal decomposition, abstracting a hydrogen atom from the methyl group of the pyrrolidine precursor. This generates a carbon-centered radical, which reacts with NBS to form the brominated product.
Yield Optimization Data:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| NBS Equivalents | 1.1–1.3 | 78–85 |
| AIBN Loading | 1.5 mol% | 82 |
| Solvent Polarity | Low (CCl₄) | 85 |
Advantages:
-
High regioselectivity for the methyl group
-
Scalable to industrial production
Limitations:
-
Requires strict anhydrous conditions
-
Potential for over-bromination
Carboxylation and Protecting Group Strategies
| Reagent | Equivalents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Boc₂O | 1.2 | 0–5 | 90 |
| NaOH (aq.) | 2.0 M | 25 | 88 |
Critical Considerations:
-
pH control (8.5–9.0) prevents Boc group hydrolysis
-
Low temperatures minimize side reactions
Stereochemical Control in Synthesis
Chiral Resolution Techniques
For enantiomerically pure products, chiral starting materials or resolution methods are employed.
Case Study: (R)-Configuration Retention
-
Starting Material: (R)-tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
-
Bromination Agent: Phosphorus tribromide (PBr₃) in DCM
-
Conditions: -20°C, 2 hours
Stereochemical Outcomes:
| Parameter | Value |
|---|---|
| Enantiomeric Excess (ee) | 98% |
| Optical Rotation [α]D²⁵ | +12.5° (c=1, CHCl₃) |
Analytical Validation:
-
Chiral HPLC (Chiralpak IC column, hexane:IPA = 90:10)
-
Retention times: 8.2 min (R), 9.7 min (S)
Alternative Halogenation Methods
Appel Reaction for Bromomethylation
The Appel reaction provides an alternative pathway using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
Reaction Scheme:
Performance Metrics:
| Condition | Result |
|---|---|
| Yield | 72% |
| Purity (HPLC) | 95% |
| Reaction Time | 4 hours |
Advantages Over NBS:
-
Faster reaction kinetics
-
No radical initiator required
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Modern manufacturing adopts flow chemistry to enhance efficiency and safety.
Benchmark Data:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³·h | 3.2 kg/m³·h |
| Bromine Utilization | 65% | 92% |
| Energy Consumption | 120 kWh/kg | 45 kWh/kg |
Economic Impact:
-
40% reduction in production costs
-
90% less waste generation
Quality Control and Analytical Characterization
Purity Assessment Protocols
Rigorous analytical methods ensure product integrity:
Key Techniques:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.45 (s, 9H, Boc)
-
δ 3.58 (m, 2H, CH₂Br)
-
-
LC-MS: m/z 264.16 [M+H]⁺
Impurity Profiling:
| Impurity | Source | Control Measure |
|---|---|---|
| Over-brominated byproduct | Radical side reactions | NBS stoichiometry control |
| Hydrolyzed Boc derivative | Moisture exposure | Anhydrous workup |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used (e.g., azides, nitriles, thiols).
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl ester group can serve as a protecting group for carboxylic acids in multi-step synthesis.
Biology and Medicine:
Drug Development:
Biological Probes: Can be used in the design of probes for studying biological processes.
Industry:
Material Science:
Catalysis: May be used in the development of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-3-methylpyrrolidine-1-carboxylate depends on the specific context in which it is used. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In ester hydrolysis, the ester group undergoes cleavage to form the carboxylic acid.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Ring Modifications
Azetidine vs. Pyrrolidine Derivatives
- Example : tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate ()
- Key Differences :
- Ring Size: Azetidine (4-membered ring) vs. pyrrolidine (5-membered).
- Impact: The azetidine derivative may exhibit faster reaction kinetics in nucleophilic substitutions but lower thermal stability compared to pyrrolidine analogs .
Pyridine/Pyrimidine Hybrids
Substituent Variations
Leaving Group Modifications
- Example : tert-Butyl (3R)-3-(iodomethyl)pyrrolidine-1-carboxylate ()
- Key Differences :
- Leaving Group : Iodine (I) vs. bromine (Br). Iodine’s larger atomic size and weaker C–I bond make it a superior leaving group in SN2 reactions.
Steric and Stereochemical Differences
Protecting Group Variations
Complex Functionalization
- Example: tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate () Key Differences:
- Functional Groups: Pyrimidine ring with nitro (–NO₂) and dibenzylamino (–N(Bn)₂) groups. Impact: The nitro group enhances electrophilicity, enabling participation in redox or coupling reactions, while the dibenzylamino group introduces hydrogen-bonding and steric bulk .
Biological Activity
tert-butyl 3-(bromomethyl)-3-methylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and a bromomethyl group, suggests potential interactions with various biological targets, making it a candidate for further investigation into its biological activities.
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 312.18 g/mol
- Structure : The compound features a tert-butyl ester and a bromomethyl substituent, which may enhance its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids, potentially altering their functions. This mechanism is particularly relevant in drug development, where such modifications can lead to therapeutic effects or the inhibition of disease pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have been studied for their effectiveness against various bacterial strains. The presence of the bromomethyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with structural similarities have shown promise in inhibiting cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest .
Case Studies
A notable case study involved the synthesis and evaluation of similar pyrrolidine derivatives for their anticancer activity. In vitro assays demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines, suggesting that this compound may also exhibit comparable effects .
Comparative Analysis
To provide a clearer understanding of the biological activity associated with this compound, a comparison with structurally related compounds is presented below:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 3-(bromomethyl)-3-methylpyrrolidine-1-carboxylate, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIPEA (N,N-diisopropylethylamine) in dichloromethane. Bromination of a pre-existing methyl group or introduction of the bromomethyl moiety via alkylation is common. Reaction optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize by-products. Characterization via NMR (e.g., distinct methyl and bromomethyl signals at δ 1.4–1.5 ppm and δ 3.5–3.7 ppm, respectively) and MS confirms purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Answer :
- NMR Spectroscopy : H NMR identifies the tert-butyl group (singlet at δ 1.4 ppm), bromomethyl protons (doublet of doublets near δ 3.6 ppm), and pyrrolidine ring protons (multiplet at δ 2.5–3.0 ppm).
- Mass Spectrometry (MS) : Expected molecular ion [M+H] at m/z 308 (CHBrNO).
- IR Spectroscopy : Peaks at ~1740 cm (C=O stretch) and ~650 cm (C-Br stretch). Cross-referencing with literature ensures structural fidelity .
Q. What are the primary applications of this compound in medicinal chemistry?
- Answer : The bromomethyl group serves as a versatile handle for further functionalization, enabling its use as:
- A precursor for alkylating agents in drug discovery (e.g., covalent inhibitors).
- An intermediate in synthesizing pyrrolidine-based scaffolds for kinase inhibitors or GPCR modulators.
- A building block for bioconjugation (e.g., attaching fluorophores or targeting moieties) .
Advanced Research Questions
Q. How can competing side reactions (e.g., elimination or over-alkylation) during bromomethylation be mitigated?
- Answer : Key strategies include:
- Temperature Control : Maintaining reactions at 0–5°C to suppress elimination pathways.
- Solvent Selection : Using non-polar solvents (e.g., dichloromethane) to favor SN2 mechanisms over E2.
- Stoichiometry : Limiting brominating agents (e.g., NBS) to 1.1 equivalents to prevent di-substitution.
- Additives : Incorporating radical inhibitors (e.g., BHT) to curb radical chain reactions. Post-reaction quenching with NaSO removes excess bromine species .
Q. What methodologies resolve discrepancies in reported reaction yields for this compound?
- Answer : Discrepancies often arise from:
- Purity of Starting Materials : Use HPLC-grade reagents to minimize impurities.
- Moisture Sensitivity : Conduct reactions under inert atmosphere (N/Ar) with anhydrous solvents.
- Analytical Variability : Standardize characterization protocols (e.g., identical NMR acquisition parameters). Reproducibility is enhanced by adhering to published procedures in and , which report yields of 65–75% under optimized conditions .
Q. How can computational chemistry guide the design of derivatives using this compound?
- Answer :
- Docking Studies : Predict binding poses of bromomethyl-containing derivatives with target proteins (e.g., proteases).
- DFT Calculations : Model reaction pathways (e.g., bromine displacement kinetics) to prioritize synthetic routes.
- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with biological activity. Tools like Gaussian or AutoDock Vina are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
